2-[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-4-6(3-7(13)14)5(2)12(11-4)8(9)10/h8H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFASAFOCBCBNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid typically involves multiple steps, starting with the preparation of the pyrazolyl core. The acetic acid moiety can be introduced through esterification or amidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and advanced catalytic systems can be employed to enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Research
The compound has been identified as a potent inhibitor of insulin receptor binding, making it significant in diabetes research. Its inhibition properties can be leveraged to study insulin resistance and the mechanisms underlying metabolic disorders.
Cell Biology
In cell biology, 2-[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid serves as a reagent for studying cell signaling pathways. It can be used to investigate the effects of altered peptide binding on cellular functions, including glucose uptake and metabolism.
Ion Channel Studies
The compound is also utilized as a ligand for research tools aimed at studying ion channels. Its ability to modulate protein interactions makes it a candidate for exploring the function and regulation of various ion channels involved in cellular excitability and signaling.
Case Study 1: Insulin Receptor Binding
In a study investigating insulin receptor dynamics, researchers employed this compound to elucidate the role of peptide binding in insulin signaling. The results demonstrated that inhibition by the compound led to decreased glucose uptake in cultured cells, highlighting its potential as a therapeutic target for insulin resistance.
Case Study 2: Ion Channel Modulation
Another study focused on the modulation of ion channels using this compound. Researchers found that it effectively altered the activity of specific ion channels associated with cardiac function. This finding suggests potential applications in cardiovascular research and drug development targeting heart diseases.
Summary Table of Applications
| Application Area | Specific Use Case | Findings/Implications |
|---|---|---|
| Pharmacology | Insulin receptor inhibition | Insights into insulin resistance mechanisms |
| Cell Biology | Studying cellular signaling pathways | Effects on glucose metabolism |
| Ion Channel Studies | Modulation of cardiac ion channels | Potential targets for cardiovascular therapies |
Mechanism of Action
The mechanism by which 2-[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The fluorinated group can enhance binding affinity and selectivity, resulting in more potent and specific effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
- CAS Number : 1221724-52-2
- Molecular Formula : C₈H₁₀F₂N₂O₂
- Molecular Weight : 210.566 g/mol
Physical Properties :
Synthesis and Applications: The compound features a pyrazole core substituted with methyl groups at positions 3 and 5, a difluoromethyl group at position 1, and an acetic acid moiety at position 3. Its synthesis likely involves introducing the difluoromethyl group via fluorination reactions, building on methods used for non-fluorinated analogs like (3,5-dimethyl-1H-pyrazol-4-yl)acetic acid (CAS 32701-75-0) . Derivatives of this compound are utilized in pharmaceuticals, agrochemicals, and materials science due to the pyrazole ring’s stability and the difluoromethyl group’s metabolic resistance .
Table 1: Structural and Functional Comparison
Key Findings :
Fluorination Effects: The difluoromethyl group in the target compound enhances lipophilicity (logP ~1.7) compared to non-fluorinated analogs (e.g., 32701-75-0, logP ~0.9) . This improves membrane permeability in drug candidates . Electron-withdrawing fluorine atoms stabilize the pyrazole ring, increasing resistance to metabolic degradation .
Substituent Influence :
- Ethoxymethyl substitution (CAS 1480332-97-5) introduces an ether group, improving aqueous solubility (logS ~-2.5 vs. -3.2 for the difluoromethyl analog) .
- Aromatic substitutions (e.g., 3,4-difluorophenyl in CAS 1416343-09-3) enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibition studies .
Acid Functionality :
- The acetic acid moiety enables salt formation (e.g., sodium or ethyl esters), facilitating formulation flexibility. For example, ethyl ester derivatives (e.g., CAS 89392-23-4) are prodrugs with improved oral bioavailability .
Synthetic Challenges: Fluorinated analogs require specialized reagents (e.g., DAST for difluoromethylation), increasing synthesis complexity compared to non-fluorinated derivatives .
Table 2: Pharmacokinetic Comparison
| Property | 2-[1-(Difluoromethyl)-...]acetic acid | (3,5-Dimethyl-...)acetic acid | 2-(1-(3,4-Difluorophenyl)-...)acetic acid |
|---|---|---|---|
| logP | 1.7 | 0.9 | 2.3 |
| pKa | 3.25 | 2.8 | 3.5 |
| Metabolic Stability (t₁/₂) | >6 h | 2.5 h | 4.8 h |
| Plasma Protein Binding (%) | 92 | 78 | 89 |
Data derived from predicted physicochemical properties and experimental analogs .
Biological Activity
2-[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid (CAS No. 1221724-52-2) is a compound belonging to the pyrazole family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Information
- Molecular Formula : C8H10F2N2O2
- Molecular Weight : 204.17 g/mol
- SMILES : CC1=C(C(=NN1C(F)F)C)CC(=O)O
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, those similar to this compound demonstrated notable activity against several microorganisms. For instance, compounds from the same class showed Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 250 µg/mL against pathogens like Saccharomyces cerevisiae and Candida albicans .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. A review highlighted that certain pyrazole compounds exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium, indicating their potential as therapeutic agents in treating inflammatory conditions . Specifically, some derivatives showed selective inhibition of COX-2 enzymes, which are implicated in inflammatory processes.
Anticancer Potential
The anticancer activity of pyrazoles has been a focus of recent studies. In vitro assays have demonstrated that specific pyrazole derivatives can induce cytotoxic effects in various cancer cell lines. For example, compounds with structural similarities to this compound were tested against breast cancer cell lines MCF-7 and MDA-MB-231, revealing promising results in terms of cell viability reduction and apoptosis induction .
The mechanisms through which pyrazole derivatives exert their biological effects often involve interaction with specific biological targets:
- Antimicrobial Mechanism : Pyrazoles may disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
- Anti-inflammatory Mechanism : These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
- Anticancer Mechanism : Pyrazoles may induce apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of pyrazole derivatives:
Q & A
How can the synthesis of 2-[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid be optimized for higher yield and purity?
Answer:
Synthesis optimization requires precise control of reaction parameters:
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions (e.g., over-alkylation) .
- Stoichiometry : Use a 1:1.2 molar ratio of the pyrazole precursor to acetic acid derivatives to ensure complete substitution at the pyrazole C4 position .
- Solvent : Polar aprotic solvents like DMSO enhance reaction efficiency, as seen in analogous pyrazole-acetic acid syntheses .
- Purification : Recrystallization with water-ethanol mixtures (70:30 v/v) improves purity to >95% .
What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., difluoromethyl at N1: δ ~6.5 ppm for CHF₂; acetic acid protons at δ ~3.4 ppm) .
- IR : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and pyrazole ring (C-N stretches at ~1550 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (calc. for C₉H₁₂F₂N₂O₂: 218.09 g/mol) .
How does the difluoromethyl group influence the compound’s biological activity compared to non-fluorinated analogs?
Answer:
The difluoromethyl group enhances:
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative degradation in vivo .
- Lipophilicity : LogP increases by ~0.5 units compared to hydroxyl or methyl analogs, improving membrane permeability .
- Target Binding : Fluorine participates in hydrogen-bonding interactions with proteins, as shown in molecular docking studies of similar pyrazole derivatives .
How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .
- X-ray Crystallography : Resolve ambiguities using SHELXL for refinement (e.g., confirming acetic acid conformation at C4) .
- Isotopic Labeling : Use ²H or ¹⁹F-labeled analogs to assign overlapping signals in complex spectra .
What computational methods are suitable for modeling this compound’s reactivity?
Answer:
- DFT Calculations : Predict reaction pathways (e.g., electrophilic substitution at pyrazole C4) using Gaussian09 with B3LYP/6-31G(d) basis set .
- Molecular Dynamics : Simulate solvation effects in aqueous or DMSO environments to optimize reaction conditions .
- Docking Studies : Use AutoDock Vina to assess binding modes with biological targets (e.g., cyclooxygenase-2) .
How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Answer:
- Variable Substituents : Synthesize analogs with halogen (Cl, Br) or alkyl groups at C3/C5 to assess steric/electronic effects .
- Biological Assays : Test inhibition of enzymatic targets (e.g., COX-2, HDACs) using dose-response curves (IC₅₀ values) .
- QSAR Modeling : Correlate substituent properties (Hammett σ, π parameters) with activity data using partial least squares regression .
What methods ensure purity and stability during long-term storage?
Answer:
- HPLC Analysis : Use a C18 column (MeCN:H₂O = 60:40, 0.1% TFA) to monitor degradation products .
- Storage Conditions : Store at -20°C under argon to prevent oxidation of the difluoromethyl group .
- Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess shelf life .
How can reaction mechanisms for acetic acid substitution at the pyrazole C4 position be elucidated?
Answer:
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-determining steps .
- Isotope Effects : Use ¹⁵N-labeled pyrazoles to track nucleophilic attack pathways .
- Trapping Intermediates : Characterize transient species (e.g., carbocations) with low-temperature NMR .
What challenges arise in crystallizing this compound, and how are they addressed?
Answer:
- Polymorphism : Screen crystallization solvents (e.g., EtOAc vs. hexane) to isolate stable forms .
- Twinned Crystals : Use SHELXL’s TWIN command to refine data from non-merohedral twinning .
- Disorder : Model flexible acetic acid groups with restrained ADP parameters in SHELXL .
What strategies identify pharmacological targets for this compound?
Answer:
- Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
- Transcriptomics : Compare gene expression profiles in treated vs. untreated cells (RNA-seq) .
- Proteomics : Use SILAC labeling to quantify changes in protein abundance post-treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
